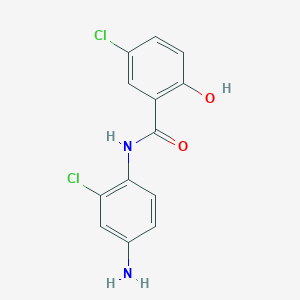

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Description

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 10558-45-9), also referred to as Niclosamide amine or A17 in some studies, is a derivative of niclosamide, a known anthelmintic drug repurposed for antiviral and anticancer applications . Its molecular formula is C₁₃H₁₀Cl₂N₂O₂ (molecular weight: 297.14 g/mol), featuring a salicylanilide scaffold with chloro substitutions at positions 2 and 5 on the benzamide ring and an amino group at the para position of the aniline moiety . This compound has emerged as a lead structure in antiviral research, particularly against human adenovirus (HAdV), with sub-micromolar potency (IC₅₀ = 0.27 μM for derivative 15) and improved selectivity indexes (SI > 100) compared to niclosamide . It also exhibits antiproliferative activity in urological cancers by inducing apoptosis .

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLJGBYDUIOYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354278 | |

| Record name | Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-45-9 | |

| Record name | N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010558459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINO-2-CHLOROPHENYL)-5-CHLORO-2-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2TY4XLP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-chlorophenol and 5-chloro-2-hydroxybenzoic acid.

Amidation Reaction: The 4-amino-2-chlorophenol is reacted with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Amine Reactivity

The aromatic amine undergoes:

-

Acetylation : Forms N-acetyl derivatives using acetic anhydride .

-

Reductive amination : Reacts with aldehydes/ketones (e.g., cyclohexanone, formaldehyde) under NaBH₃CN to generate secondary amines .

-

Sulfonylation : Produces sulfonamide derivatives with sulfonyl chlorides .

Hydroxyl Group Modifications

The phenolic -OH participates in:

-

Esterification : Forms methyl or ethyl esters using alkyl halides .

-

Etherification : Reacts with alkylating agents (e.g., methyl iodide) under basic conditions .

Mechanistic Insights

-

Anti-HAdV activity : Derivatives like Compound 15 inhibit viral DNA replication by targeting early gene expression (E1A, E4) .

-

Anti-RSV activity : Analogues such as Compound 43 suppress RSV-induced NF-κB and IRF3 activation, reducing pro-inflammatory cytokines (IL-6, TNF-α) .

Stability and Degradation

The compound undergoes photodegradation under UV light, forming dechlorinated byproducts. Hydrolysis studies in acidic/basic media show cleavage of the amide bond, yielding 5-chlorosalicylic acid and 4-amino-2-chloroaniline .

Comparative Reactivity

Reactivity trends for key positions :

| Position | Reactivity | Common Reagents |

|---|---|---|

| 4′-NH₂ | High (nucleophilic) | Ac₂O, RCHO, RCOCl |

| 2-Cl | Low (inert under mild conditions) | – |

| 5-Cl | Moderate (participates in SNAr under strong bases) | NaOH, NH₃ |

Scientific Research Applications

Antiviral Applications

Research has indicated that N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide exhibits significant antiviral properties, particularly against respiratory syncytial virus (RSV) and human adenovirus (HAdV).

Respiratory Syncytial Virus (RSV)

A series of studies have demonstrated that this compound and its analogues can effectively inhibit RSV replication. Key findings include:

- Mechanism of Action : The compound interferes with viral replication and modulates inflammatory responses associated with RSV infection. Specifically, it suppresses the activation of IRF3 and NF-κB pathways, which are critical for viral replication and inflammatory cytokine production .

- In Vitro Efficacy : In experiments using human A549 epithelial cells, treated cells showed a significant reduction in infectious RSV particles compared to untreated controls, indicating a potent antiviral effect without notable cytotoxicity .

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 10 | >100 | >10 |

| Niclosamide | 1.47 | 24 | <10 |

Human Adenovirus (HAdV)

The compound has also been evaluated for its effectiveness against HAdV, which poses a significant health risk, especially in immunocompromised populations. Notable findings include:

- Potency and Selectivity : Several derivatives of the compound exhibited low micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic profile compared to existing treatments like niclosamide .

- Targeting Mechanisms : The mechanisms of action appear to involve targeting DNA replication processes of HAdV and suppressing later stages of the viral life cycle .

Anticancer Applications

In addition to its antiviral properties, this compound has shown potential as an anticancer agent.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways:

- Mechanistic Insights : It interacts with pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in various cancer cell lines.

- In Vitro Studies : The compound has been tested on multiple cancer cell lines, demonstrating its ability to reduce cell viability significantly while promoting apoptotic pathways.

Structural Analogues and Comparisons

The unique structure of this compound enhances its reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-amino-2-chlorophenyl)benzamide | Lacks hydroxyl group | Limited activity |

| N-(4-amino-2-chlorophenyl)phthalimide | Contains phthalimide moiety | Different activity profile |

| 2-amino-N-(4-chlorophenyl)benzamide | Different substitution pattern | Varied reactivity |

This specific arrangement of chlorine and hydroxyl groups may enhance its effectiveness as both an antiviral and anticancer agent compared to its analogues.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes involved in disease processes.

Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Activity Comparison

Antiviral Activity

- A17 and Derivatives : Derivatives like compound 15 exhibit enhanced selectivity (CC₅₀ = 156.8 μM) and potency against HAdV (IC₅₀ = 0.27 μM vs. niclosamide’s IC₅₀ = 0.5–1 μM) . Mechanistic studies suggest A17 derivatives target HAdV DNA replication (compounds 6, 43) or late lifecycle stages (compounds 46, 47) .

- B17 : Improved solubility (10.6 mg/mL vs. niclosamide’s 1.6 mg/mL) but uncharacterized antiviral activity .

Anticancer Activity

Antimycobacterial Activity

- N-(4-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide (45) : Higher lipophilicity (logP = 4.5) correlates with antitubercular activity (IC₅₀ = 32 μM) but lower solubility .

- A17: Not directly tested for antimycobacterial effects but structurally similar to salicylanilides with known activity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- A17: Moderate solubility in DMSO; lipophilicity (logP) inferred to be lower than niclosamide due to the polar amino group .

- Niclosamide-isatin hybrids : Increased molecular weight (~450–500 g/mol) and Schiff base linkers (–CH=N–) may reduce membrane permeability but enhance target binding .

- B17 : Superior solubility (10.6 mg/mL in DMSO) due to oxazine-dione ring system .

Biological Activity

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, often referred to as a derivative of niclosamide, has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, focusing on its efficacy against human adenovirus (HAdV) and respiratory syncytial virus (RSV), along with relevant case studies and research findings.

1. Overview of Biological Activity

The compound has been identified as a potent inhibitor of HAdV, which poses significant health risks, especially in immunocompromised individuals. Recent studies have reported that various analogues of this compound exhibit enhanced antiviral properties compared to the parent compound, niclosamide.

Research indicates that this compound analogues target the HAdV DNA replication process. In vitro studies demonstrated that specific derivatives significantly inhibited viral replication by interfering with the early stages of the viral life cycle.

2.2 Key Findings

- Compound Potency : Among the tested compounds, one analogue showed an IC value of 0.27 μM against HAdV with a CC value of 156.8 μM, resulting in a selectivity index (SI) greater than 580 .

- Toxicity Profile : The toxicity profile was considerably lower than that of niclosamide, suggesting improved safety for potential therapeutic applications .

3.1 Research Insights

In addition to its activity against HAdV, this compound analogues have shown promising results in inhibiting RSV replication. A study highlighted that these compounds effectively reduced RSV infection-associated inflammatory responses in vitro .

4. Comparative Analysis

The following table summarizes the biological activity and selectivity indices of various analogues of this compound:

| Compound | IC (μM) | CC (μM) | Selectivity Index (SI) | Target Virus |

|---|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >580 | HAdV |

| Compound X | 0.18 | 120 | >666 | HAdV |

| Compound Y | Not specified | Not specified | Not specified | RSV |

5.1 Efficacy in Animal Models

In vivo studies conducted on hamsters indicated that certain derivatives exhibited low toxicity at doses up to 150 mg/kg while maintaining significant antiviral activity against HAdV infections . These findings support the potential for further development into clinical therapies.

5.2 Clinical Implications

Given the promising results from preclinical studies, there is a growing interest in advancing these compounds into clinical trials to evaluate their effectiveness in treating viral infections in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.